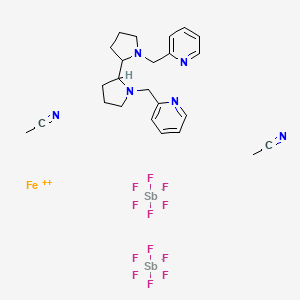
Isobutyl Octyl oxalate
Descripción general
Descripción
. It is an ester derived from oxalic acid and isobutyl alcohol. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Mecanismo De Acción
Target of Action
Isobutyl Octyl oxalate is a derivative of oxalic acid . Oxalic acid and its derivatives are known to be secreted by fungi, bacteria, and plants, and they play a significant role in various biochemical processes . .
Mode of Action
Oxalic acid, a related compound, is known to interact with various enzymes and biochemical processes
Biochemical Pathways
Oxalic acid and its derivatives, including this compound, are involved in several biochemical pathways. They are linked to nutrient availability, weathering of minerals, precipitation of metal oxalates, and degradation of the lignocellulose complex by fungi . The oxalate-carbonate pathway is one such process, where oxalates contribute to the transfer of atmospheric carbon dioxide into calcium carbonate .
Pharmacokinetics
Related compounds like oxalates are known to be transported by human intestinal cells . PKA activation has been found to stimulate oxalate transport, suggesting a potential mechanism for the absorption and distribution of this compound .
Result of Action
Oxalates, which are structurally related, are known to participate in biogeochemical cycles of certain nutrients and influence their bioavailability . They also have a role in the detoxification of heavy metals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, oxalates are known to be secreted into the surrounding environment by fungi, bacteria, and plants, where they participate in various processes in soil . The action of this compound may similarly be influenced by environmental conditions.
Análisis Bioquímico
Biochemical Properties
It is known that oxalate, a component of Isobutyl Octyl Oxalate, plays a role in various biochemical reactions . Oxalate can induce mitochondrial dysfunction in macrophages, leading to enhanced release of CCL5
Cellular Effects
Oxalate, a component of this compound, has been shown to induce mitochondrial dysfunction in macrophages This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As an ester, it is likely involved in reactions with acids and alcohols
Metabolic Pathways
Oxalate, a component of this compound, is known to be involved in various metabolic pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isobutyl octyl oxalate can be synthesized through the esterification reaction between oxalic acid and isobutyl alcohol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently . The general reaction is as follows:
Oxalic acid+Isobutyl alcohol→Isobutyl octyl oxalate+Water
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up by using large reactors where oxalic acid and isobutyl alcohol are heated together in the presence of an acid catalyst. The reaction mixture is then distilled to separate the ester from the water and any unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions: Isobutyl octyl oxalate primarily undergoes hydrolysis reactions, where it reacts with water to form oxalic acid and isobutyl alcohol. This reaction can be catalyzed by either acids or bases .
Common Reagents and Conditions:
Acidic Hydrolysis: In the presence of a strong acid like hydrochloric acid, this compound is hydrolyzed to produce oxalic acid and isobutyl alcohol.
Basic Hydrolysis (Saponification): When treated with a strong base like sodium hydroxide, the ester is converted into the sodium salt of oxalic acid and isobutyl alcohol.
Major Products:
Acidic Hydrolysis: Oxalic acid and isobutyl alcohol.
Basic Hydrolysis: Sodium oxalate and isobutyl alcohol.
Aplicaciones Científicas De Investigación
Isobutyl octyl oxalate has various applications in scientific research and industry:
Comparación Con Compuestos Similares
Isobutyl acetate: Another ester with similar properties but derived from acetic acid.
Ethyl acetate: A commonly used ester in organic synthesis and industrial applications.
Butyl butanoate: An ester known for its fruity odor and used in flavorings.
Uniqueness: Isobutyl octyl oxalate is unique due to its specific combination of isobutyl and octyl groups, which impart distinct physical and chemical properties. Its longer carbon chain compared to simpler esters like ethyl acetate makes it more hydrophobic and less volatile, which can be advantageous in certain applications .
Propiedades
IUPAC Name |
2-O-(2-methylpropyl) 1-O-octyl oxalate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-4-5-6-7-8-9-10-17-13(15)14(16)18-11-12(2)3/h12H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSIDEFNJCYUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(=O)OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



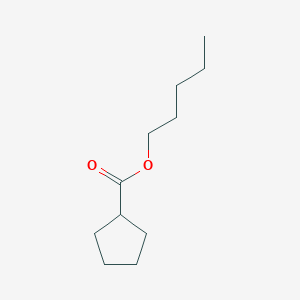
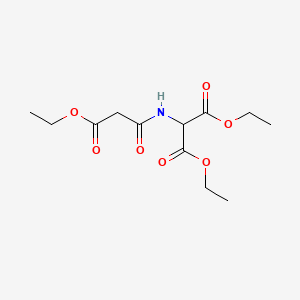
![Cyclopentanecarboxylic acid, 2-[[4'-[[(phenylamino)carbonyl]amino][1,1'-biphenyl]-4-yl]carbonyl]-, methyl ester, (1R,2R)-](/img/structure/B3175723.png)
![Cyclopentanecarboxylic acid, 2-[(4'-amino[1,1'-biphenyl]-4-yl)carbonyl]-, methyl ester, (1R,2R)-](/img/structure/B3175735.png)
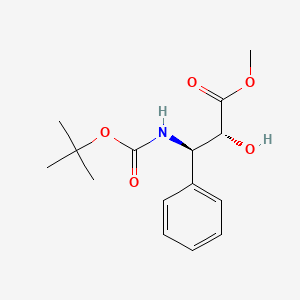
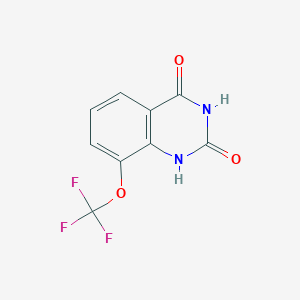
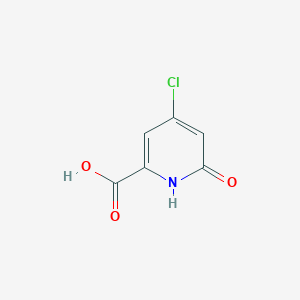
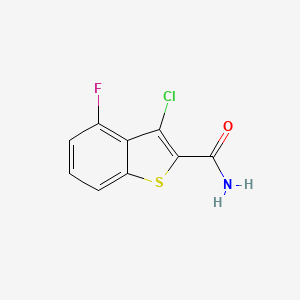
![Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate](/img/structure/B3175772.png)
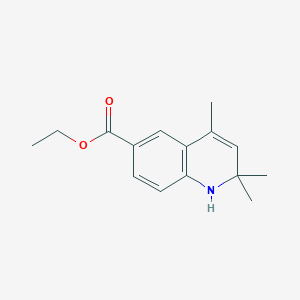
![[(2S,3S,5S)-5-amino-1,6-diphenyl-2-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-3-yl] (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B3175789.png)

